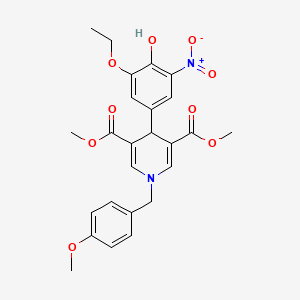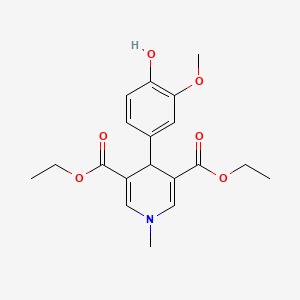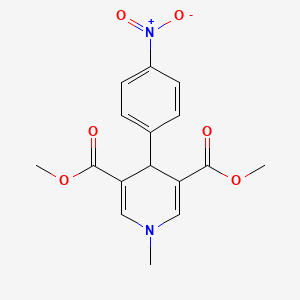
Dimethyl 4-(3-ethoxy-4-hydroxy-5-nitrophenyl)-1-(4-methoxybenzyl)-1,4-dihydropyridine-3,5-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-DIMETHYL 4-(3-ETHOXY-4-HYDROXY-5-NITROPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its dihydropyridine core, which is a common motif in many biologically active molecules.
Vorbereitungsmethoden
The synthesis of 3,5-DIMETHYL 4-(3-ETHOXY-4-HYDROXY-5-NITROPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions The synthetic route often starts with the preparation of the dihydropyridine core through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine
Analyse Chemischer Reaktionen
This compound undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include acids, bases, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3,5-DIMETHYL 4-(3-ETHOXY-4-HYDROXY-5-NITROPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its structural motif is found in various biologically active compounds, making it a subject of interest in drug discovery and development.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The dihydropyridine core is known to interact with calcium channels, which can modulate various physiological processes. The exact pathways and molecular targets depend on the specific functional groups present on the compound.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other dihydropyridine derivatives, such as nifedipine and amlodipine, which are well-known calcium channel blockers used in the treatment of cardiovascular diseases
Eigenschaften
Molekularformel |
C25H26N2O9 |
|---|---|
Molekulargewicht |
498.5 g/mol |
IUPAC-Name |
dimethyl 4-(3-ethoxy-4-hydroxy-5-nitrophenyl)-1-[(4-methoxyphenyl)methyl]-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C25H26N2O9/c1-5-36-21-11-16(10-20(23(21)28)27(31)32)22-18(24(29)34-3)13-26(14-19(22)25(30)35-4)12-15-6-8-17(33-2)9-7-15/h6-11,13-14,22,28H,5,12H2,1-4H3 |
InChI-Schlüssel |
NOCHFLZITFAXGP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC(=CC(=C1O)[N+](=O)[O-])C2C(=CN(C=C2C(=O)OC)CC3=CC=C(C=C3)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![11-(6-chloro-1,3-benzodioxol-5-yl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11211861.png)
![4-methoxy-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B11211865.png)
![2-(3-cyclopropyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B11211873.png)

![2-oxo-2-[4-(4-propylcyclohexyl)phenyl]ethyl N-[(4-chlorophenyl)carbonyl]tryptophanate](/img/structure/B11211901.png)

![2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(3-cyanophenyl)acetamide](/img/structure/B11211912.png)

![2-(3-cyclopropyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B11211923.png)
![1-(4-Fluorobenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B11211937.png)

![1-(2,5-dimethoxyphenyl)-3-(4-ethoxyphenyl)-3-hydroxy-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium](/img/structure/B11211946.png)
![3-(4-Bromophenyl)-3-hydroxy-1-(2-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium](/img/structure/B11211949.png)
![2-[(2-Fluorobenzyl)sulfanyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11211966.png)
